

# In-Depth Technical Guide: Biotin-PEG5-NH-Boc

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## Compound of Interest

Compound Name: *Biotin-PEG5-NH-Boc*

Cat. No.: *B606145*

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CAS Number: 189209-28-7

## A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Biotin-PEG5-NH-Boc**, a versatile heterobifunctional linker used extensively in biomedical research and drug development. This document outlines its chemical properties, and provides detailed experimental protocols for its use in key applications such as bioconjugation, targeted drug delivery, and proteomics.

## Core Properties and Data Presentation

**Biotin-PEG5-NH-Boc** is a molecule that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent conjugation.<sup>[1][2][3][4][5]</sup> The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine that can be deprotected under acidic conditions to reveal a primary amine, which is then available for covalent modification.

Property	Value	Reference(s)
CAS Number	189209-28-7	
Molecular Formula	C <sub>27</sub> H <sub>50</sub> N <sub>4</sub> O <sub>9</sub> S	
Molecular Weight	606.77 g/mol	
Purity	Typically >95%	
Appearance	White to off-white solid	
Storage Conditions	-20°C, desiccated	

## Key Applications and Experimental Protocols

**Biotin-PEG5-NH-Boc** is a valuable tool for a range of applications owing to its unique trifunctional structure. The biotin group serves as a powerful affinity tag, the PEG spacer improves biocompatibility and solubility, and the protected amine allows for controlled, sequential conjugation.

### Bioconjugation: Labeling of Proteins and Other Biomolecules

A primary application of **Biotin-PEG5-NH-Boc** is the biotinylation of biomolecules, such as proteins, peptides, or nucleic acids. This process involves a two-step procedure: deprotection of the Boc-protected amine followed by conjugation of the resulting free amine to the target molecule.

#### Experimental Protocol: Two-Step Protein Biotinylation

##### Step 1: Boc Deprotection of **Biotin-PEG5-NH-Boc**

This protocol describes the removal of the Boc protecting group to generate Biotin-PEG5-amine.

- Materials:
  - Biotin-PEG5-NH-Boc**

- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Nitrogen or argon gas
- Rotary evaporator
- High-performance liquid chromatography (HPLC) for purification (optional)
- Procedure:
  - Dissolve **Biotin-PEG5-NH-Boc** in a minimal amount of DCM.
  - Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).
  - Allow the reaction to proceed at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
  - Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
  - The resulting residue, Biotin-PEG5-amine, can be further purified by HPLC if necessary, or used directly in the next conjugation step after thorough drying.

## Step 2: Conjugation of Biotin-PEG5-amine to a Protein via EDC/NHS Chemistry

This protocol outlines the conjugation of the deprotected Biotin-PEG5-amine to carboxyl groups on a target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

- Materials:
  - Biotin-PEG5-amine (from Step 1)
  - Target protein with accessible carboxyl groups
  - EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

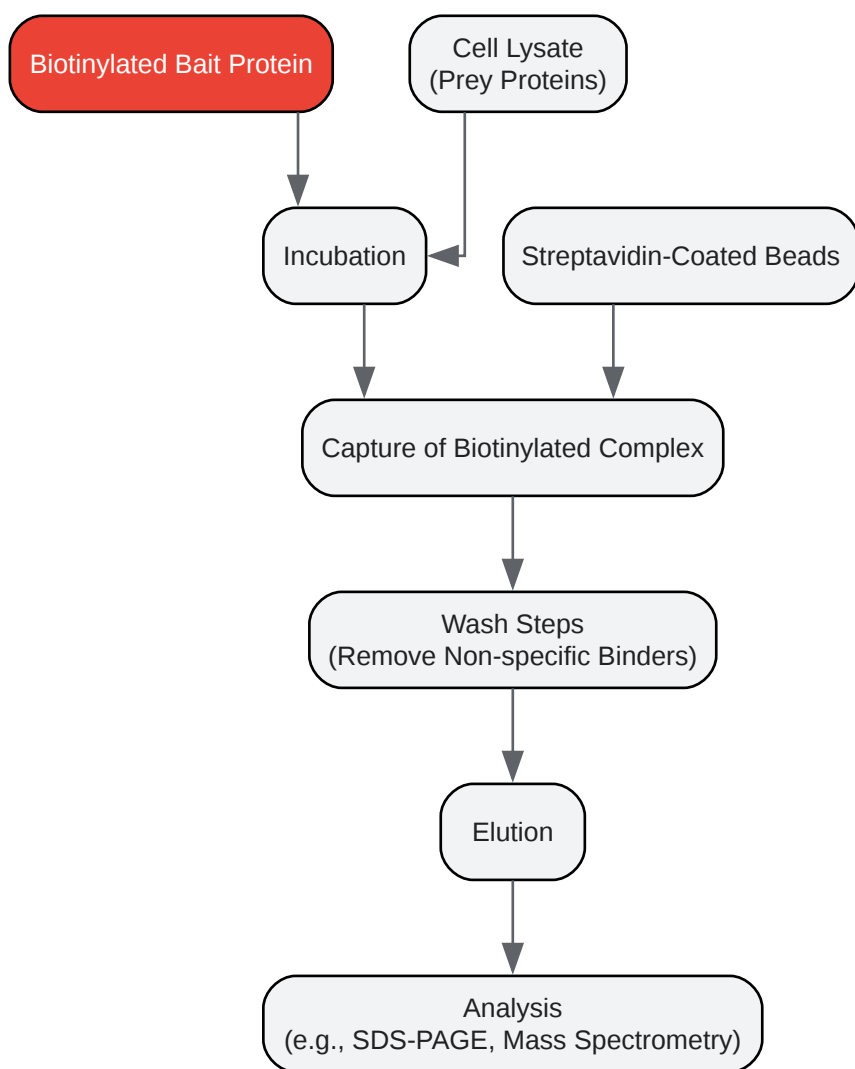
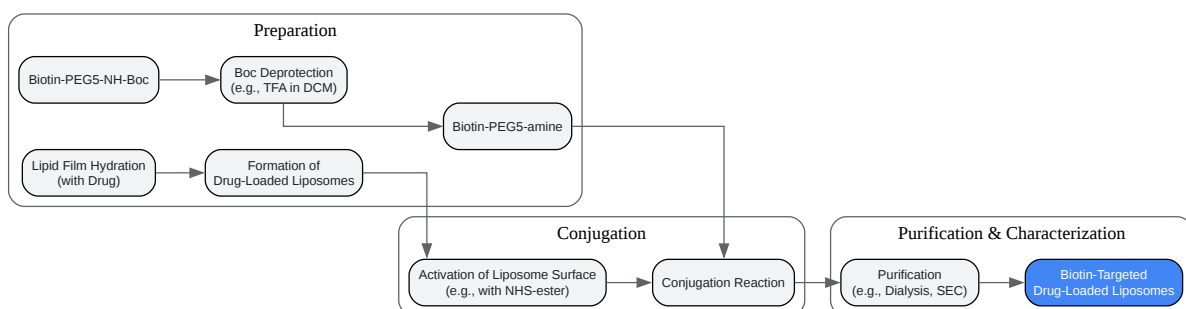
- NHS (N-hydroxysuccinimide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Desalting column for purification
- Procedure:
  - Dissolve the target protein in the Activation Buffer.
  - Add EDC and NHS to the protein solution to activate the carboxyl groups. A 10-fold molar excess of EDC and NHS over the protein is a common starting point.
  - Incubate for 15-30 minutes at room temperature.
  - Immediately add a 20- to 50-fold molar excess of the deprotected Biotin-PEG5-amine to the activated protein solution.
  - Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer to facilitate the reaction with the amine.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
  - Remove excess, unreacted Biotin-PEG5-amine and byproducts using a desalting column equilibrated with a suitable storage buffer for the now biotinylated protein.

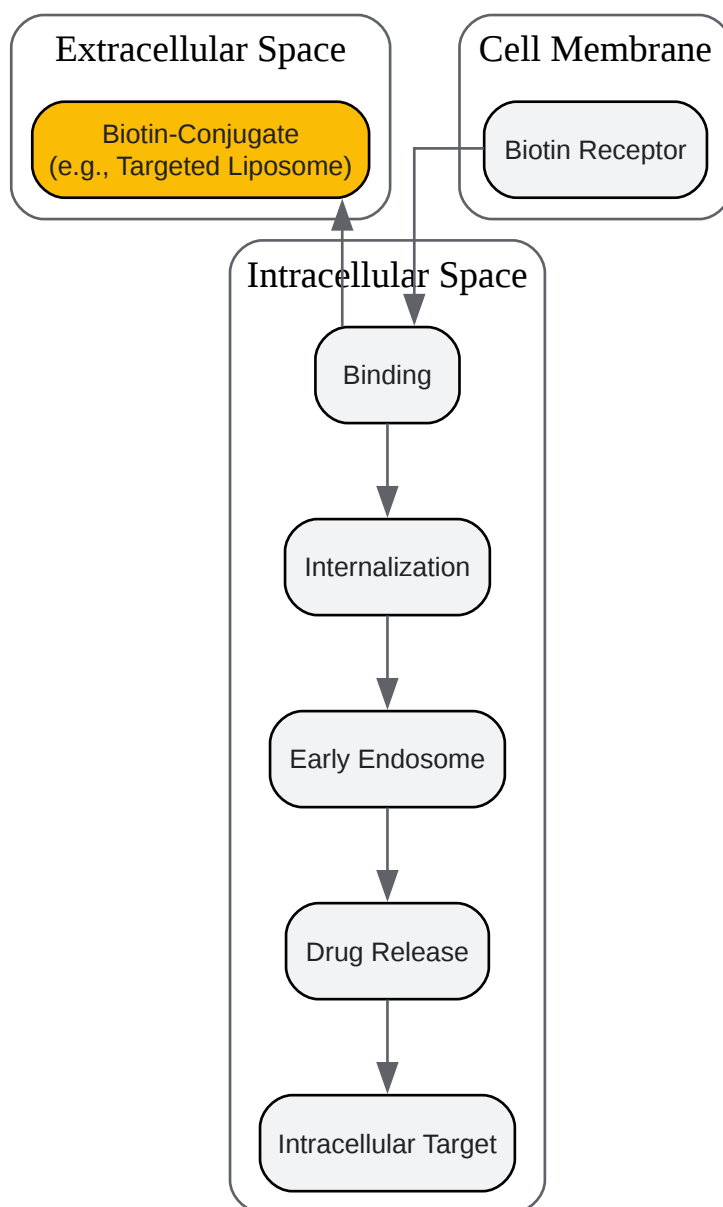
## Targeted Drug Delivery

The biotin moiety of **Biotin-PEG5-NH-Boc** can be exploited for targeted drug delivery to cells that overexpress the biotin receptor. This is particularly relevant in cancer therapy, where many tumor cells exhibit this characteristic. The linker can be used to attach a therapeutic agent to a nanocarrier, such as a liposome, which is then targeted to the cancer cells.

Experimental Workflow: Formulation of Biotin-Targeted Liposomes

The following workflow outlines the general steps for creating a biotin-targeted liposomal drug delivery system.





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